An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. We will delve into its chemical and physical characteristics, provide a detailed synthesis protocol, and explore its relevance in the development of novel therapeutics.
Core Chemical and Physical Properties
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is the hydrochloride salt of the parent compound, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. The salt form enhances its stability and solubility, making it more amenable for use in various research and development settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO | |
| Molecular Weight | 199.68 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 234-235 °C | [1] |
| Solubility | Slightly soluble in chloroform and methanol. The hydrochloride salt form enhances its aqueous solubility. | [2] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). | [2] |
Synthesis and Purification: The Pictet-Spengler Reaction
The most common and efficient method for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Reaction Mechanism
The Pictet-Spengler reaction proceeds through the following key steps:
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Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of 3-methoxyphenethylamine with formaldehyde to form a Schiff base, which is then protonated to generate an electrophilic iminium ion.
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Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethylamine derivative attacks the iminium ion in an intramolecular electrophilic aromatic substitution. The methoxy group at the 6-position of the resulting tetrahydroisoquinoline ring directs the cyclization to the para position.
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Deprotonation: The resulting intermediate is deprotonated to restore aromaticity and yield the final tetrahydroisoquinoline ring system.
Caption: Pictet-Spengler synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Materials:
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3-Methoxyphenethylamine
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Formaldehyde solution (20%)
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Concentrated Hydrochloric Acid (HCl)
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Methanol (MeOH)
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Isopropanol
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Diethyl ether
Procedure:
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To a solution of 3-methoxyphenethylamine (50 g, 0.33 mol), add a 20% formaldehyde solution (50 g) dropwise with stirring over a period of 15 minutes.
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Heat the reaction mixture on a steam bath for 1 hour.
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After heating, add an excess of concentrated hydrochloric acid to the reaction mixture.
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Evaporate the mixture to dryness in vacuo to obtain the crude hydrochloride salt.
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Recrystallize the resulting solid from a mixture of methanol, isopropanol, and diethyl ether to yield pure 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Yield: Approximately 61%.[1] Melting Point: 234-235 °C.[1]
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for its use in further research. Below are the expected spectroscopic data for the free base, which are informative for the hydrochloride salt as well.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the free base, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, in CDCl₃ is expected to show the following signals:
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δ 6.94 (d, J=8.0 Hz, 1H): Aromatic proton.
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δ 6.71 (d, J=8.0 Hz, 1H): Aromatic proton.
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δ 6.63 (s, 1H): Aromatic proton.
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δ 4.00 (s, 2H): Methylene protons at C1.
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δ 3.78 (s, 3H): Methoxy protons.
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δ 3.16 (t, J=5.6Hz, 2H): Methylene protons at C3.
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δ 2.83 (t, J=5.2Hz, 2H): Methylene protons at C4.[2]
For the hydrochloride salt, a broad singlet corresponding to the N-H proton is also expected, typically downfield.
Further Spectroscopic Data
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¹³C NMR: Will confirm the carbon framework of the molecule.
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Infrared (IR) Spectroscopy: Will show characteristic peaks for the aromatic ring, C-O stretch of the methoxy group, and N-H stretching vibrations.
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Pharmacological Significance and Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.
Role in Neuropharmacology
The tetrahydroisoquinoline core is present in many compounds that interact with the central nervous system. Derivatives of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline are explored for their potential as:
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Sigma Receptor Ligands: Certain derivatives have shown high affinity and selectivity for sigma-2 receptors, which are overexpressed in some cancer cells, making them targets for tumor imaging and therapy.[1]
-
Anticancer Agents: Some N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site, exhibiting significant cytotoxicity against various human tumor cell lines.[3]
-
P-glycoprotein (P-gp) Substrates: The 6,7-dimethoxy analogue has been investigated as a substrate for the P-glycoprotein multidrug transporter, which is involved in drug resistance in cancer.[4]
It is important to note that while the parent compound is a key precursor, the specific biological activity is often fine-tuned through derivatization at the nitrogen atom or other positions on the ring system.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
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Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and Hazardous to the aquatic environment, long-term hazard (Category 2).
-
Precautionary Statements:
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Wash skin thoroughly after handling.
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Do not eat, drink or smoke when using this product.
-
Avoid release to the environment.
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IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Dispose of contents/container in accordance with local regulations.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a valuable and versatile chemical intermediate with a well-established synthetic route. Its core structure is a cornerstone for the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology. A thorough understanding of its fundamental properties, synthesis, and handling is essential for researchers and drug development professionals seeking to leverage this important scaffold in their work.
References
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PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
- MDPI. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. International Journal of Molecular Sciences, 25(13), 13076.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 15(2).
- Rakhmanova, K. A., Zhurakulov, S. N., Tursunkhodjayeva, F. M., Azamatov, A. A., Saidkhodjayeva, D. M., & Jumayev, I. Z. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal, 15(2), 735-741.
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 514-533.
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Chemchart. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (42923-77-3). Retrieved from [Link]
- Li, L., et al. (2015). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Molecules, 20(12), 22198-22213.
- Colabufo, N. A., et al. (2010). 6,7-Dimethoxy-2-[3-(5-[11C]methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-1,2,3,4-tetrahydro-isoquinoline. In Molecular Imaging and Contrast Agent Database (MICAD).
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SpectraBase. (n.d.). 6-Methoxy-1,2,3,4-tetrahydrochinolin. Retrieved from [Link]
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SpectraBase. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-(phenylmethoxy)-. Retrieved from [Link]
- Fitsev, I., & Zorin, V. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites.
- Kádár, M., et al. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 52(3), 1234-1238.
Sources
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